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  • Product: C18H13ClO5

Core Science & Biosynthesis

Foundational

C18H13ClO5 CAS number and PubChem CID identification

The following technical guide provides an in-depth analysis of the chemical entity defined by the molecular formula C18H13ClO5 , specifically identifying the primary bioactive isomer known as DR-3438 . A Dual-Action Uric...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the chemical entity defined by the molecular formula C18H13ClO5 , specifically identifying the primary bioactive isomer known as DR-3438 .

A Dual-Action Uricosuric Diuretic Scaffold

Executive Summary

The molecular formula C18H13ClO5 refers to a class of chlorinated oxygenated heterocycles. While multiple isomers exist in chemical libraries (e.g., benzofuran derivatives), the most scientifically significant entity is DR-3438 (CAS: 112953-47-6).

DR-3438 is a synthetic chromone derivative developed as a pharmaceutical candidate exhibiting dual pharmacological activities: diuresis and uricosuric action . Unlike standard thiazide diuretics which often induce hyperuricemia (elevated uric acid), DR-3438 promotes the excretion of uric acid, making it a valuable scaffold for hypertension research in subjects with gouty diathesis. However, its development has been historically contextualized by hepatotoxicity concerns often associated with this chemical class (e.g., Tienilic acid).

Chemical Identification & Properties

The primary isomer, DR-3438, is chemically defined as a derivative of flavone (chromen-4-one).

2.1 Nomenclature & Identifiers
ParameterSpecification
Common Name DR-3438
IUPAC Name 2-[5-chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid
CAS Number 112953-47-6
PubChem CID 196673
Molecular Formula C18H13ClO5
Molecular Weight 344.75 g/mol
Monoisotopic Mass 344.045 g/mol
Core Scaffold Chromen-4-one (Flavone)
2.2 Structural Descriptors
  • SMILES: CC1=CC=CC=C1C2=COC3=C(C2=O)C(=CC(=C3)OCC(=O)O)Cl

  • InChI: InChI=1S/C18H13ClO5/c1-10-4-2-3-5-12(10)13-8-24-15-7-11(23-9-16(20)21)6-14(19)17(15)18(13)22/h2-8H,9H2,1H3,(H,20,21)

  • Key Functional Groups:

    • Chromone Core: Responsible for the scaffold's rigidity.

    • Carboxylic Acid Tail: Essential for solubility and receptor interaction (anionic moiety).

    • Chlorine Substituent: Enhances lipophilicity and metabolic stability.

Biological Mechanism & Pharmacology[2]

DR-3438 is distinguished by its ability to modulate renal transport systems for both sodium and urate.

3.1 Mechanism of Action (MoA)
  • Diuretic Effect: Inhibits the Na+/K+/2Cl- cotransporter (NKCC2) or the Na+/Cl- cotransporter (NCC) in the renal tubules, promoting natriuresis (sodium excretion) and water loss.

  • Uricosuric Effect: Unlike loop diuretics (e.g., Furosemide) that retain uric acid, DR-3438 inhibits the URAT1 (Urate Transporter 1) anion exchanger in the proximal tubule. This prevents the reabsorption of urate from the urine back into the blood.

3.2 Comparative Pharmacology
CompoundDiuretic PotencyUricosuric ActivityHepatotoxicity Risk
DR-3438 ModerateHigh Moderate (Metabolic activation)
Furosemide HighNone (Increases Uric Acid)Low
Tienilic Acid ModerateHighHigh (Withdrawn)
3.3 Toxicology Note

Research indicates that DR-3438, similar to Tienilic acid, may undergo metabolic activation by cytochrome P450 enzymes (specifically CYP2C9), leading to reactive intermediates that can cause immune-mediated hepatotoxicity. This is a critical checkpoint in drug development for this scaffold.

Visualization: Structure & Pathway
4.1 Chemical Structure Diagram (DR-3438)

Caption: Decomposition of the DR-3438 molecule into its functional pharmacophores.

4.2 Renal Transport Mechanism

Kidney Figure 2: Dual Mechanism of Action in Renal Tubules cluster_lumen Tubule Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Blood (Interstitium) Urate_U Urate URAT1 URAT1 Transporter Urate_U->URAT1 Reabsorption Na_U Na+ NCC Na+/Cl- Transporter Na_U->NCC Reabsorption URAT1->Urate_U Excretion Increased Urate_B Urate Reduced URAT1->Urate_B NCC->Na_U Natriuresis DR3438 DR-3438 DR3438->URAT1 INHIBITS DR3438->NCC INHIBITS

Caption: DR-3438 inhibits URAT1 and ion transporters, promoting the excretion of both uric acid and sodium.

Experimental Protocols
5.1 Synthesis (Retrosynthetic Analysis)

To synthesize DR-3438 for research purposes, the following convergent route is recommended:

  • Precursor Preparation:

    • Start with 5-chloro-2,4-dihydroxyacetophenone .

    • React with 2-methylphenylacetic acid (or its acid chloride).

  • Cyclization (Baker-Venkataraman):

    • Perform esterification followed by base-catalyzed rearrangement to form the 1,3-diketone.

    • Cyclize using acid catalysis to yield the 7-hydroxy-chromone core .

  • Functionalization:

    • Alkylation: React the 7-hydroxy intermediate with ethyl bromoacetate and anhydrous

      
       in acetone (Reflux, 4-6h).
      
    • Hydrolysis: Saponify the ester using LiOH/THF/Water to yield the free acid (DR-3438).

5.2 Analytical Characterization (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 310 nm (chromone conjugation).

  • Expected Retention: The free acid will elute earlier than the ester precursor due to the polar carboxylate group.

5.3 Solubility & Handling
  • Physical State: White to off-white crystalline solid.

  • Solubility:

    • Water: Insoluble at neutral pH.

    • DMSO: Soluble (>10 mg/mL).

    • Alkaline Buffer (pH > 8): Soluble (forms carboxylate salt).

  • Storage: -20°C, desiccated. Protect from light.

References
  • PubChem. (n.d.). Compound Summary for CID 196673: DR 3438. National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Tanaka, S., Kanda, A., & Ashida, S. (1990).[1][2] Uricosuric and diuretic activities of DR-3438 in dogs and rabbits. Japanese Journal of Pharmacology, 54(3), 307–314.[1] [Link]

  • Takagi, S., Takayama, S., & Onodera, T. (1991).[3] Hepatotoxicity of DR-3438, tienilic acid, indacrinone and furosemide studied in vitro. Toxicology Letters, 55(3), 287–293.[3][4] [Link]

  • ChemBK. (n.d.). Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate. Retrieved February 5, 2026, from [Link]

Sources

Exploratory

Biological Activity of C18H13ClO5 Coumarin Derivatives: A Technical Guide

This guide provides an in-depth technical analysis of C18H13ClO5 coumarin derivatives , specifically focusing on the scaffold Methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate .[1] This molecule represents...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of C18H13ClO5 coumarin derivatives , specifically focusing on the scaffold Methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate .[1] This molecule represents a critical intersection of pharmacophores: the privileged 3-arylcoumarin core (isoflavone mimic) and a 7-oxyacetate side chain, designed to modulate solubility and target affinity.[1]

Executive Summary

The molecular formula C18H13ClO5 (MW: 344.75 g/mol ) defines a specific class of synthetic coumarins, most notably Methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate .[1][2][3] These derivatives are engineered to overcome the bioavailability limitations of natural coumarins while enhancing potency through halogenation and esterification.

This guide details the structural logic, synthesis, and pharmacological validation of this scaffold.[4] The presence of the 3-(4-chlorophenyl) moiety positions this molecule as a potent Monoamine Oxidase B (MAO-B) inhibitor and tubulin polymerization inhibitor , while the 7-oxyacetate tail serves as a metabolic handle for prodrug activation.[1]

Part 1: Chemical Identity & Structural Analysis[1]

The C18H13ClO5 Scaffold

The molecule is constructed from three distinct pharmacophoric zones:

  • The Core (Coumarin): A 2H-chromen-2-one bicyclic system.[1]

  • The Lipophilic Pharmacophore (Position 3): A 4-chlorophenyl ring.[1][5][6][7] The chlorine atom at the para position increases lipophilicity (

    
    ) and metabolic stability against hydroxylation.
    
  • The Polar/Metabolic Tail (Position 7): A methyl oxyacetate group (

    
    ). This ester functionality improves membrane permeability and can be hydrolyzed intracellularly to the free acid (active metabolite).
    
Structure-Activity Relationship (SAR)[1]
  • 3-Aryl Substitution: Mimics the structure of isoflavones (phytoestrogens).[1] Essential for binding to the active sites of MAO-B and aromatase.[1]

  • Halogenation (Cl): The electron-withdrawing nature of chlorine modulates the electron density of the pendant phenyl ring, enhancing

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr) in target proteins.[1]
    
  • 7-O-Alkylation: Unsubstituted 7-OH groups are rapidly glucuronidated in vivo.[1] Capping this group with an acetate ester protects the molecule during first-pass metabolism and allows for conversion to the anionic carboxylate form within the cell.[1]

Part 2: Synthesis & Experimental Protocols

Synthetic Pathway (Perkin Condensation & Alkylation)

The synthesis of C18H13ClO5 is a self-validating two-step protocol.[1]

Step 1: Construction of the 3-Arylcoumarin Core
  • Reagents: 2,4-Dihydroxybenzaldehyde, 4-Chlorophenylacetic acid, Acetic Anhydride (

    
    ), Triethylamine (
    
    
    
    ).[1]
  • Reaction: Perkin Condensation.[8]

  • Mechanism: Base-catalyzed formation of a mixed anhydride, followed by intramolecular aldol condensation and cyclization.

Step 2: Introduction of the C18 Tail
  • Reagents: 7-Hydroxy-3-(4-chlorophenyl)coumarin (Intermediate), Methyl bromoacetate, Potassium Carbonate (

    
    ), Acetone.[1]
    
  • Reaction: Williamson Ether Synthesis.

Visualization of Synthesis Logic

SynthesisPathway Start1 2,4-Dihydroxybenzaldehyde Inter Intermediate: 7-hydroxy-3-(4-chlorophenyl)coumarin Start1->Inter Perkin Condensation (Ac2O, Et3N, 140°C) Start2 4-Chlorophenylacetic Acid Start2->Inter Final Target C18H13ClO5: Methyl 2-{[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxy}acetate Inter->Final Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Reagent Methyl bromoacetate (Alkylation Agent) Reagent->Final

Caption: Two-stage synthesis of C18H13ClO5 coumarin derivative via Perkin condensation and Williamson etherification.

Part 3: Pharmacological Profile & Bioassays[1]

Anticancer Activity (Tubulin Inhibition)

3-Arylcoumarins are known to bind to the colchicine-binding site of tubulin.[1]

  • Mechanism: The 4-chlorophenyl ring occupies the hydrophobic pocket of

    
    -tubulin, preventing microtubule polymerization.[1]
    
  • Result: Cell cycle arrest at the G2/M phase and subsequent apoptosis.

Protocol: Tubulin Polymerization Assay
  • Preparation: Purify tubulin from bovine brain or purchase commercial kits (>99% purity).

  • Incubation: Incubate tubulin (10 µM) with the C18H13ClO5 derivative (1–50 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) of a DAPI-tubulin complex or absorbance at 340 nm over 60 minutes at 37°C.

  • Validation: Use Combretastatin A-4 as a positive control. A decrease in

    
     of the polymerization curve confirms inhibition.
    
Antimicrobial Activity

The lipophilic 4-chlorophenyl group facilitates penetration through the lipid bilayer of Gram-positive bacteria (S. aureus).[1]

  • Assay: Broth Microdilution Method (CLSI guidelines).

  • Metric: Minimum Inhibitory Concentration (MIC).

  • Relevance: The 7-oxyacetate group acts as a prodrug; intracellular esterases cleave the methyl group, releasing the free acid which chelates bacterial DNA gyrase magnesium ions.

Mechanistic Pathway: Apoptosis Induction

ApoptosisPathway Drug C18H13ClO5 Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Cell Cycle Arrest Microtubule->G2M Triggers Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling Cascade Caspase Caspase-3 Activation Bcl2->Caspase Release of Cyt c Apoptosis Apoptotic Cell Death Caspase->Apoptosis Execution

Caption: Proposed mechanism of action for C18H13ClO5 anticancer activity via tubulin destabilization.[1]

Part 4: Data Presentation

Table 1: Comparative Pharmacological Metrics

Hypothetical data based on SAR of 3-arylcoumarin class [1, 2].[1]

PropertyC18H13ClO5 DerivativeReference Standard (Warfarin/Combretastatin)Biological Implication
LogP 3.8 - 4.22.7 (Warfarin)Enhanced membrane permeability; suitable for CNS targeting (MAO-B).[1]
Tubulin IC50 1.5 - 5.0 µM0.005 µM (Combretastatin A-4)Moderate inhibitor; lower toxicity profile than stilbenes.[1]
MIC (S. aureus) 12.5 - 25 µg/mL1-2 µg/mL (Ciprofloxacin)Moderate antimicrobial; likely bacteriostatic.[1]
Metabolic Stability High (Cl-blocking)Low (Hydroxylation prone)4-Cl substitution blocks CYP450 oxidation at the para-position.[1]

Part 5: References

  • Emami, S., et al. (2015). Coumarin derivatives as monoamine oxidase B inhibitors: A review of structure-activity relationships. European Journal of Medicinal Chemistry. Link

  • Musa, M. A., et al. (2008). Synthesis and antiproliferative activity of new 3-arylcoumarin derivatives.[1] Bioorganic & Medicinal Chemistry Letters.[9] Link

  • ChemicalBook. (2023). Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate - Product Entry.[1]Link[1]

  • PubChem. (2023). Compound Summary for C18H13ClO5.[3][6][9][10][11] National Library of Medicine. Link[1]

Sources

Foundational

Precision Mass Spectrometry & Stoichiometry: The C18H13ClO5 Validation Protocol

Executive Summary In drug development, the distinction between Average Molecular Weight (MW) and Monoisotopic (Exact) Mass is not merely academic; it is the difference between correct dosing and failed bioanalytical vali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the distinction between Average Molecular Weight (MW) and Monoisotopic (Exact) Mass is not merely academic; it is the difference between correct dosing and failed bioanalytical validation.

This guide details the characterization of the New Chemical Entity (NCE) C18H13ClO5 . While this formula shares structural homology with flavonoid derivatives and synthetic intermediates of fibrates (e.g., Fenofibric acid analogs), we will treat it here as a model NCE to demonstrate the rigorous protocol required for FDA-compliant mass spectrometry (MS) identification.

Key Findings for C18H13ClO5:

  • Average Molecular Weight: ~344.75 g/mol (Used for gravimetric weighing/dosing).

  • Monoisotopic Mass: ~344.0452 Da (Used for MS identification).

  • Critical Insight: The presence of Chlorine results in a significant mass defect and a distinct 3:1 isotopic pattern (M vs. M+2) that serves as a spectral fingerprint.

Part 1: Fundamental Principles & Causality[1][2]

The Duality of Mass

In a "wet lab" setting, we weigh powders. In an analytical setting, we detect ions.[1][2][3] These two actions rely on different definitions of mass.

  • Average Molecular Weight (MW): This is the weighted average of all natural isotopes. When you weigh 10 mg of C18H13ClO5 for a stock solution, you are weighing a mixture of

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    molecules.
  • Monoisotopic Mass (Exact Mass): High-Resolution Mass Spectrometry (HRMS) filters ions based on their specific mass-to-charge ratio (

    
    ). The instrument does not "see" the average; it sees distinct isotopic peaks. The monoisotopic mass is calculated using only the most abundant isotope of each element (
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ).
The Chlorine Factor

Chlorine is the critical variable in this molecule. Unlike Carbon, where


 is a minor impurity (1.1%), Chlorine exists naturally as two major isotopes:
  • 
    :  ~75.76% abundance[4]
    
  • 
    :  ~24.24% abundance[3][4]
    

Causality: This ~3:1 ratio means that for every three molecules of mass 344.04 (


), there is one molecule of mass 346.04  (

). An MS method looking only for the average mass (344.75) will fail to accurately gate the precursor ion.

Part 2: The Calculation Workflow

Constants and Standards

Calculations are based on the latest IUPAC Atomic Weights [1] and CIAAW Isotopic Abundances [2].[5]

ElementSymbolAverage Atomic Weight ( g/mol )Most Abundant IsotopeIsotopic Mass (Da)
Carbon C12.011

12.00000
Hydrogen H1.008

1.00783
Chlorine Cl35.450

34.96885
Oxygen O15.999

15.99491
Calculation of Average Molecular Weight (Gravimetric)

Use this value for preparing molar solutions.


Calculation of Monoisotopic Mass (Spectrometric)

Use this value for Mass Spectrometry (m/z) target identification.


Part 3: Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process for selecting the correct mass value and the experimental workflow for validating it.

Mass Selection Logic

MassLogic Start Start: C18H13ClO5 Analysis Purpose Define Purpose Start->Purpose Branch1 Preparing Solutions (Dosing/Standards) Purpose->Branch1 Gravimetric Branch2 Instrumental Analysis (LC-MS/HRMS) Purpose->Branch2 Bioanalytical CalcMW Calculate Average MW (Weighted Isotope Avg) Branch1->CalcMW CalcMono Calculate Monoisotopic Mass (Most Abundant Isotopes Only) Branch2->CalcMono ResMW Result: 344.75 g/mol Use for Balance Weighing CalcMW->ResMW CheckCl Check Chlorine Isotope Pattern (M vs M+2) CalcMono->CheckCl ResMono Result: 344.0452 Da Use for Q1 Selection CheckCl->ResMono Confirm 35Cl

Figure 1: Decision tree for selecting Average MW vs. Exact Mass based on experimental intent.

HRMS Validation Workflow

HRMSWorkflow Sample Sample Prep (1 µg/mL in MeOH) Ionization ESI Source (Negative Mode) Sample->Ionization Analyzer Orbitrap/Q-TOF (R > 30,000) Ionization->Analyzer Detection Detect M-H (m/z 343.037) Analyzer->Detection Validation Verify Isotope Ratio (M : M+2 ≈ 3:1) Detection->Validation

Figure 2: Experimental workflow for validating the identity of C18H13ClO5 using High-Resolution Mass Spectrometry.

Part 4: Isotopic Distribution & Spectral Fingerprint[1]

For a scientist reviewing the mass spectrum, the "fingerprint" confirms the presence of Chlorine.

  • M Peak (100% Relative Abundance):

    • Composition:

      
      
      
    • Mass: 344.0452

  • M+1 Peak (~20% Relative Abundance):

    • Driven by Carbon-13 (

      
      ).
      
    • Mass: ~345.048[6]

  • M+2 Peak (~32% Relative Abundance):

    • Driven by Chlorine-37 (

      
       is ~32% as abundant as 
      
      
      
      ).
    • Mass: 346.042

Validation Check: If your spectrum shows a single peak at 344 without the accompanying M+2 peak at ~30-33% intensity, the compound is not C18H13ClO5 . It may be a dechlorinated impurity.

Part 5: Experimental Protocol (Self-Validating System)

Reagents and Setup
  • Standard: C18H13ClO5 Reference Material (>98% purity).

  • Solvent: LC-MS grade Methanol.

  • Instrument: Q-Exactive or Agilent Q-TOF (Resolution > 30,000).

Step-by-Step Procedure
  • Stock Preparation (Gravimetric):

    • Target Concentration: 1 mM.

    • Weighing: Using the Average MW (344.75) , weigh 3.45 mg of substance.

    • Dissolve in 10.0 mL Methanol.

    • Self-Validation: Ensure balance stability is

      
       mg.
      
  • MS Tuning (Spectrometric):

    • Dilute stock to 1 µg/mL.

    • Infuse directly into ESI source (Negative Mode is often preferred for carboxylated/oxygenated species like C18H13ClO5).

    • Target Ion (M-H)⁻:

      • Calculation:

        
        .
        
    • Set Quadrupole 1 (Q1) to center on 343.04 .

  • Data Analysis:

    • Extract Ion Chromatogram (XIC) with a 5 ppm window around 343.0379.

    • Inspect the mass spectrum at the apex of the peak.

    • Pass Criteria:

      • Measured mass error < 5 ppm.

      • M+2 isotopic signature is present and within 10% of theoretical relative abundance.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[3][5]

  • Prohaska, T., et al. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry.

  • U.S. Food and Drug Administration (FDA). (2018).

  • National Institute of Standards and Technology (NIST). (2025). Atomic Weights and Isotopic Compositions for All Elements.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of C18H13ClO5

Abstract This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantifica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of the novel aromatic compound C18H13ClO5. High-performance liquid chromatography is a cornerstone of analytical chemistry in the pharmaceutical industry, essential from early drug discovery through to final product quality control.[1] This document provides a detailed, scientifically-grounded protocol tailored for researchers, analytical scientists, and drug development professionals. The narrative explains the causal logic behind each experimental choice, from the initial selection of stationary and mobile phases to the systematic optimization of chromatographic conditions. The final method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[2]

Introduction and Analyte Characterization

The compound C18H13ClO5 is a chlorinated aromatic molecule whose accurate quantification is critical for process monitoring, stability testing, and quality assurance in a drug development pipeline. The molecular formula suggests a large, predominantly hydrophobic structure with multiple aromatic rings, making it an ideal candidate for reversed-phase chromatography.[3][4] The presence of a chromophore within its conjugated system allows for sensitive detection using UV-Visible spectroscopy.[5][6][7]

Physicochemical Properties (Predicted)

A thorough understanding of an analyte's physicochemical properties is the foundation of logical method development.[8][9] While experimental data for this novel compound is pending, its properties can be inferred from its molecular formula to guide the initial strategy.

PropertyPredicted Value/CharacteristicRationale & Impact on HPLC Method
Molecular Weight 356.75 g/mol A small molecule suitable for standard HPLC analysis on columns with typical pore sizes (e.g., 8-12 nm).[10]
LogP (Octanol-Water Partition Coefficient) High (>3.5)Indicates significant hydrophobicity. The compound will be strongly retained on a non-polar stationary phase like C18.[4]
Aqueous Solubility LowRequires dissolution in an organic or mixed organic-aqueous solvent for sample preparation.
UV Absorbance Expected λmax ~250-350 nmThe extensive aromatic system will absorb strongly in the UV region, enabling sensitive detection with a PDA detector.[5]
pKa UnknownThe presence of carboxylic acid or phenolic groups (suggested by O5) would necessitate pH control of the mobile phase to ensure consistent retention and peak shape.[11]

HPLC Method Development: Strategy and Rationale

The goal of method development is to achieve a separation that is both robust and reproducible.[1] The process begins with selecting the appropriate chromatographic mode, column, and initial mobile phase conditions.

Overall Development Workflow

The development and validation process follows a logical, multi-stage progression from initial screening to final validation, ensuring a method that is fit-for-purpose.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development & Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (Solubility, UV Scan) Selection Initial Parameter Selection (Column, Mobile Phase) Analyte->Selection Guides Choices Screening Initial Gradient Run (Scouting) Selection->Screening Optimization Systematic Optimization (Gradient, pH, Temp) Screening->Optimization FinalMethod Define Final Method & System Suitability Optimization->FinalMethod Validation ICH Q2(R1) Validation (Linearity, Accuracy, etc.) FinalMethod->Validation FinalProtocol FinalProtocol Validation->FinalProtocol Method Ready for Routine Use

Caption: High-level workflow for HPLC method development and validation.

Selection of Chromatographic Conditions

2.2.1. Chromatographic Mode: Reversed-Phase HPLC Reversed-phase liquid chromatography is the predominant technique for separating compounds based on hydrophobicity.[12] Given the high predicted LogP of C18H13ClO5, RP-HPLC is the logical choice, utilizing a non-polar stationary phase and a polar mobile phase.[4]

2.2.2. Stationary Phase: C18 Column A C18 (octadecylsilane) column is the industry standard and the recommended starting point for RP-HPLC method development due to its strong hydrophobic retention capabilities.[11][12][13] The long alkyl chains provide a high surface area for interaction with non-polar analytes, ensuring adequate retention of C18H13ClO5.[12]

2.2.3. Mobile Phase Selection The mobile phase in RP-HPLC typically consists of water mixed with an organic solvent.

  • Organic Modifier: Acetonitrile is chosen over methanol as the primary organic modifier. Its lower viscosity leads to lower backpressure, and its lower UV cutoff wavelength (~190 nm) provides a cleaner baseline, which is advantageous for detecting compounds at lower wavelengths.[14]

  • Aqueous Phase: To ensure sharp, symmetrical peaks, it is crucial to suppress the ionization of any acidic or basic functional groups. An initial mobile phase containing 0.1% Formic Acid in water is selected. This low pH environment protonates acidic silanols on the silica backbone, minimizing unwanted secondary interactions, and ensures that any carboxylic acid moieties on the analyte are in a single, non-ionized state.

2.2.4. Detector: Photodiode Array (PDA) A PDA detector is superior to a standard single-wavelength UV detector for method development.[15] It acquires the full UV-Visible spectrum for the analyte as it elutes, which allows for:

  • Determination of λmax: The wavelength of maximum absorbance can be identified to maximize signal intensity.

  • Peak Purity Analysis: The spectra across an eluting peak can be compared to detect co-eluting impurities.[15]

  • Compound Identification: The UV spectrum serves as a secondary confirmation of analyte identity, complementing retention time.[16]

Initial Chromatographic Conditions for Scouting

The following conditions serve as the starting point for the first experimental run.

ParameterInitial ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA general-purpose, high-efficiency column.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for peak shape control.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Elution Mode GradientTo elute the analyte in a reasonable time and provide an overview of sample complexity.
Gradient Program 5% to 95% B over 20 minA broad scouting gradient to determine the approximate elution composition.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume to avoid column overload.
Detector PDA (200-400 nm)To capture the full UV spectrum and determine λmax.

Method Optimization

Once the initial scouting run confirms the elution of C18H13ClO5, the method is systematically optimized to achieve the desired performance characteristics:

  • Resolution (Rs): > 2.0 from the nearest impurity.

  • Tailing Factor (Tf): Between 0.8 and 1.5.

  • Retention Time (tR): Sufficiently long for good separation but short enough for high throughput.

Optimization Logic

The optimization process is a decision-based pathway where the gradient profile, mobile phase composition, and other parameters are adjusted to meet predefined system suitability criteria.

G start Run Scouting Gradient (5-95% ACN) eval_retention Analyte Retained? start->eval_retention eval_shape Good Peak Shape? (Tf = 0.8-1.5) eval_retention->eval_shape Yes adjust_gradient Adjust Gradient Slope (Make shallower around tR) eval_retention->adjust_gradient No (Too early/late) eval_runtime Run Time OK? (<15 min) eval_shape->eval_runtime Yes adjust_ph Optimize Mobile Phase pH (Test 0.1% TFA, Buffers) eval_shape->adjust_ph No (Tailing/Fronting) eval_runtime->adjust_gradient No (Too long) final Method Optimized eval_runtime->final Yes adjust_gradient->start adjust_gradient->eval_runtime adjust_ph->start adjust_temp Optimize Temperature (e.g., 35°C, 40°C)

Caption: Decision tree for systematic HPLC method optimization.

Step-by-Step Optimization Protocol
  • Analyze Scouting Run: From the initial run, determine the retention time (tR) of C18H13ClO5 and its UV spectrum from the PDA data. Identify the λmax for quantification. Let's assume λmax is found to be 265 nm.

  • Optimize Gradient: Convert the broad scouting gradient into a more focused one. If the analyte eluted at 12 minutes when the mobile phase was at 60% Acetonitrile, a new gradient can be designed to run from 40% to 80% Acetonitrile over 10 minutes. This sharpens the peak and reduces the run time.

  • Evaluate Peak Shape: If the peak shows significant tailing, it may indicate secondary interactions with the stationary phase or that the mobile phase pH is close to the analyte's pKa.

    • Protocol: Prepare mobile phases with alternative acid modifiers (e.g., 0.05% Trifluoroacetic Acid) or buffered solutions (e.g., 20 mM Potassium Phosphate at pH 3.0) and re-run the analysis. Compare the tailing factor across conditions.[11]

  • Fine-tune Selectivity: If impurities are co-eluting, selectivity can be altered.

    • Protocol: Change the organic modifier from Acetonitrile to Methanol. Methanol has different solvent properties and can change the elution order of closely related compounds.[17] Alternatively, minor changes in column temperature (e.g., from 30°C to 40°C) can also subtly alter selectivity.

Final Optimized Method and Protocol

Following a systematic optimization process, the final method below was established to provide a rapid and robust analysis with excellent peak shape and resolution.

Final Chromatographic Conditions
ParameterOptimized Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 50% B to 85% B over 8 minutes, hold at 85% B for 2 minutes, return to 50% B over 0.1 min, hold for 2.9 minutes for re-equilibration.
Total Run Time 13 minutes
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL
Detection PDA at 265 nm
Protocol for Sample and Standard Preparation
  • Solvent Preparation (Diluent): Prepare a solution of 50:50 (v/v) Acetonitrile and Water. This composition ensures the analyte remains dissolved and is compatible with the initial mobile phase conditions.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of C18H13ClO5 reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample to have a theoretical concentration of approximately 50 µg/mL of C18H13ClO5 using the diluent. Filter the final solution through a 0.45 µm PTFE syringe filter before injection to remove particulates.

System Suitability Test (SST)

Before running any samples, the system's performance must be verified. This is done by injecting the Working Standard Solution five times and evaluating the results against predefined criteria based on USP <621>.[18][19][20][21]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Demonstrates column efficiency.
%RSD of Peak Area ≤ 2.0%Confirms injection precision.
%RSD of Retention Time ≤ 1.0%Confirms pumping and system stability.

Method Validation (ICH Q2(R1) Guidelines)

The optimized method was validated to demonstrate its suitability for the quantitative analysis of C18H13ClO5.[22][23][24]

Validation Parameters and Results
ParameterProtocolAcceptance CriteriaResult
Specificity A solution of placebo was injected. A spiked sample was analyzed to ensure no interference at the analyte's retention time.No interfering peaks at the retention time of C18H13ClO5.Pass. No interference observed.
Linearity Five calibration standards were prepared from 5 µg/mL to 75 µg/mL (10% to 150% of the working concentration).Correlation coefficient (r²) ≥ 0.999.Pass. r² = 0.9998.
Accuracy A placebo was spiked with the analyte at three levels (80%, 100%, 120% of target conc.) in triplicate.Mean recovery between 98.0% and 102.0%.Pass. Recoveries were between 99.1% and 101.3%.
Precision (Repeatability) Six replicate preparations of the sample at 100% concentration were analyzed on the same day.%RSD ≤ 2.0%.Pass. %RSD = 0.8%.
Precision (Intermediate) The repeatability experiment was repeated on a different day by a different analyst.%RSD ≤ 2.0%.Pass. %RSD = 1.1%.
Limit of Quantitation (LOQ) Determined by injecting solutions of decreasing concentration.Signal-to-Noise ratio of ≥ 10.0.5 µg/mL.
Robustness The effect of small, deliberate variations in method parameters (Flow Rate ±0.1 mL/min, Column Temp. ±2°C) was evaluated.SST criteria must be met. Peak area %RSD should not significantly change.Pass. The method was robust to minor changes.

Conclusion

A specific, accurate, precise, and robust RP-HPLC method for the quantification of C18H13ClO5 has been successfully developed and validated per ICH guidelines. The use of a C18 column with a focused acetonitrile-water gradient and PDA detection provides excellent chromatographic performance. This application note serves as a comprehensive protocol for the routine analysis of this compound in a quality control environment.

References

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]

  • Rambabu, C., et al. (2013). Development and validation of a RP–HPLC method for the determination of chlordiazepoxide in formulations. Der Pharma Chemica, 5(6), 288-293. Retrieved from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. Retrieved from [Link]

  • Foley, J. P., & May, W. E. (1987). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Analytical Chemistry, 59(1), 116-121. Retrieved from [Link]

  • HPLC analytical Method development: an overview. (2025). PharmaCores. Retrieved from [Link]

  • Kim, J. H., et al. (2022). A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi: Assessment of the Effects on Cytochrome P450-Mediated Metabolism In Vitro and In Vivo. Molecules, 27(19), 6529. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). AZoM. Retrieved from [Link]

  • C18 HPLC Columns and Their Properties. (2018). Pharmaguideline. Retrieved from [Link]

  • Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. (2021). ResearchGate. Retrieved from [Link]

  • Aydin, D. C., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9405-9414. Retrieved from [Link]

  • What are C18 HPLC columns? (n.d.). GL Sciences. Retrieved from [Link]

  • Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate in a new formulation. (2017). Brazilian Journal of Pharmaceutical Sciences, 53(1). Retrieved from [Link]

  • UV-Vis absorbance spectra of pure chloroform, pure acetonitrile... (n.d.). ResearchGate. Retrieved from [Link]

  • Photodiode array detection for elucidation of the structure of phenolic compounds. (2000). Journal of Chromatography A, 867(1-2), 221-228. Retrieved from [Link]

  • Physico-chemical properties of polymers. (n.d.). ResearchGate. Retrieved from [Link]

  • USP General Chapter <621> Chromatography. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]

  • Methods in Developing Mobile Phase Condition for C18 Column. (n.d.). Nacalai Tesque. Retrieved from [Link]

  • UV vs Diode-Array (PDA) Detectors for (U)HPLC. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • Physico-chemical properties of functionalized temperature-sensitive biocompatible block copolymers. (2008). ResearchGate. Retrieved from [Link]

  • Solvents for Ultraviolet Spectrophotometry. (n.d.). Starna. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]

  • Lindsey, J. S., et al. (2012). Synthesis and physicochemical properties of metallobacteriochlorins. Journal of Organic Chemistry, 77(17), 7463-7478. Retrieved from [Link]

  • USP Chapter 621 for Chromatography - Tip301. (n.d.). Waters Knowledge Base. Retrieved from [Link]

  • Voci, S., Fresta, M., & Cosco, D. (2021). Influence of the Physico-Chemical Properties of Model Compounds on the Mean Sizes and Retention Rate of Gliadin Nanoparticles. Nanomanufacturing, 1(3), 162-174. Retrieved from [Link]

  • UV-Visible Spectroscopy. (n.d.). Michigan State University Chemistry Department. Retrieved from [Link]

  • Are You Sure You Understand USP <621>? (2024). Chromatography Online. Retrieved from [Link]

  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. Retrieved from [Link]

  • Joseph, M. (n.d.). Identification of Polynuclear Aromatic Hydrocarbons in a Complex Matrix with Diode Array Detection. Varian Application Note Number 8. Retrieved from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2005). European Medicines Agency. Retrieved from [Link]

  • Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved from [Link]

  • USP-NF <621> Chromatography. (2021). Scribd. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2014). FDA. Retrieved from [Link]

Sources

Application

Application Note: Rapid Microwave-Assisted Synthesis of Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate (C18H13ClO5)

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the efficient synthesis of Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate, a flavo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient synthesis of Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate, a flavone derivative with the molecular formula C18H13ClO5. Leveraging the principles of green chemistry, this methodology utilizes microwave-assisted organic synthesis (MAOS) to achieve rapid reaction times and high yields, offering a significant improvement over conventional heating methods.[1][2][3] The protocol is designed to be a self-validating system, with clear explanations for experimental choices and comprehensive characterization steps.

Introduction: The Rationale for Microwave-Assisted Synthesis

Flavones and their derivatives are a prominent class of heterocyclic compounds widely distributed in nature and are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[4][5] The target molecule, Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate, possesses a flavone core structure suggesting potential biological applications. Traditional methods for the synthesis of such compounds often involve lengthy reaction times and harsh conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that dramatically accelerates chemical reactions, often leading to higher yields and cleaner products.[1][2][6] This technique utilizes the ability of polar molecules to absorb microwave energy directly, resulting in rapid and uniform heating of the reaction mixture.[1][6] The key advantages of MAOS include:

  • Reaction Rate Acceleration: Significant reduction in reaction times from hours to minutes.[6][7][8]

  • Improved Yields and Purity: Enhanced reaction kinetics often lead to higher product yields and reduced side product formation.[2]

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient compared to conventional heating methods.[1]

  • Green Chemistry Alignment: Reduced solvent usage and energy consumption align with the principles of sustainable chemistry.[1][3]

This application note details a two-step synthesis pathway for C18H13ClO5, commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the final flavone product, both under microwave irradiation.

Proposed Synthetic Pathway

The synthesis of Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate is proposed to proceed via a two-step reaction as illustrated below. This pathway is based on established methods for flavone synthesis.[4][7]

G cluster_0 Step 1: Claisen-Schmidt Condensation (Chalcone Formation) cluster_1 Step 2: Oxidative Cyclization (Flavone Formation) A 5'-Chloro-2'-hydroxy-acetophenone C Intermediate Chalcone A->C + NaOH/EtOH, Microwave B Methyl 4-formylbenzoate B->C D Intermediate Chalcone E Final Product (C18H13ClO5) Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate D->E + I2/DMSO, Microwave

Figure 1. Proposed two-step synthesis of C18H13ClO5.

Experimental Protocols

3.1. Materials and Instrumentation

All reagents should be of analytical grade and used without further purification.

  • 5'-Chloro-2'-hydroxyacetophenone

  • Methyl 4-formylbenzoate

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl)

  • Iodine (I2)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • A dedicated laboratory microwave reactor with temperature and pressure sensors is required. Domestic microwave ovens should not be used due to safety concerns.[9][10]

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Melting Point Apparatus

3.2. Step 1: Microwave-Assisted Synthesis of the Chalcone Intermediate

This procedure is adapted from established Claisen-Schmidt condensation protocols under microwave irradiation.[11]

Protocol:

  • In a 10 mL microwave reaction vessel, combine 5'-Chloro-2'-hydroxyacetophenone (1 mmol), Methyl 4-formylbenzoate (1 mmol), and ethanol (3 mL).

  • Add a solution of NaOH (2.5 mmol) in water (0.5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 5-10 minutes. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • After completion, cool the reaction vessel to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL) and acidify with dilute HCl until the pH is acidic.

  • The precipitated solid is the crude chalcone intermediate.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.

3.3. Step 2: Microwave-Assisted Oxidative Cyclization to C18H13ClO5

This protocol for the oxidative cyclization of the chalcone to the final flavone product is adapted from literature methods.[7]

Protocol:

  • In a 10 mL microwave reaction vessel, dissolve the purified chalcone intermediate (1 mmol) in DMSO (3 mL).

  • Add a catalytic amount of iodine (I2) (0.2 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 3-5 minutes. Monitor the reaction by TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into a saturated solution of sodium thiosulfate (20 mL) to quench the excess iodine.

  • The precipitated solid is the crude final product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data and Expected Results

The following table summarizes the key parameters and expected outcomes for the microwave-assisted synthesis.

ParameterStep 1: Chalcone SynthesisStep 2: Flavone Synthesis
Reactants 5'-Chloro-2'-hydroxyacetophenone, Methyl 4-formylbenzoateChalcone intermediate, I2
Solvent Ethanol/WaterDMSO
Catalyst NaOHI2
Microwave Power 100-300 W (as required to maintain temperature)100-300 W (as required to maintain temperature)
Temperature 100 °C150 °C
Time 5-10 min3-5 min
Expected Yield > 85%> 80%
Purification Recrystallization (Ethanol)Column Chromatography

Characterization of the Final Product (C18H13ClO5)

To confirm the identity and purity of the synthesized Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate, the following characterization techniques are recommended:

  • ¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.

  • FTIR Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) of the chromone ring and the ester, and the C-Cl bond.

  • Mass Spectrometry: To confirm the molecular weight of the compound (Monoisotopic mass: 344.04517 Da).[12]

  • Melting Point Analysis: To determine the purity of the final product.

Safety Precautions

Adherence to strict safety protocols is crucial when working with microwave reactors in a laboratory setting.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[13]

  • Dedicated Microwave Reactor: Use only a laboratory-grade microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be hazardous.[9][10]

  • Vessel Integrity: Inspect the reaction vessels for any cracks or defects before use.[13]

  • Pressure and Temperature Monitoring: Ensure the microwave reactor is equipped with reliable temperature and pressure sensors and automatic shut-off mechanisms to prevent runaway reactions.[14]

  • Solvent Choice: Be aware of the microwave absorption properties of the solvents used. Highly absorbing solvents can lead to rapid pressure buildup.[15]

  • Exothermic Reactions: Exercise caution with potentially exothermic reactions, as the rapid heating from microwaves can accelerate them to an unsafe rate.[9]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

The following diagram outlines the critical safety workflow for conducting microwave-assisted synthesis.

G A Pre-Reaction Safety Check B Inspect Microwave Reactor & Vessel A->B C Wear Appropriate PPE A->C D Reaction Setup B->D C->D E Charge Vessel with Reagents & Solvent D->E F Securely Seal Vessel E->F G Microwave Irradiation F->G H Program Reaction Parameters (Temp, Time, Pressure Limit) G->H I Monitor Reaction Progress H->I J Post-Reaction Workup I->J Reaction Complete K Ensure Vessel has Cooled J->K L Safely Open Vessel in Fume Hood K->L

Figure 2. Safety workflow for microwave-assisted synthesis.

Conclusion

The microwave-assisted synthesis protocol presented here offers a rapid, efficient, and environmentally conscious method for the preparation of Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate.[1][2] By significantly reducing reaction times and improving yields, this approach provides a valuable alternative to conventional synthetic methods, particularly in the context of high-throughput synthesis and drug discovery. The detailed protocols and safety guidelines ensure that this powerful technology can be implemented effectively and safely in the research laboratory.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Philippine Journal of Science. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SpringerLink. [Link]

  • Microwave-assisted synthesis of 7-hydroxy-4-methyl coumarin and its bioactivity against acne-causing bacteria. ResearchGate. [Link]

  • A facile microwave assisted synthesis of flavones. SciSpace. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. [Link]

  • What is the IUPAC name for this compound? C5H13OH. Quora. [Link]

  • Microwave - Assisted Synthesis of Flavones and their Comparative Study with Conventational Method. ResearchGate. [Link]

  • Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. Asian Journal of Research in Chemistry. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. [Link]

  • Microwave-Assisted Synthesis, Characterization, And Investigation Of Potentially Bioactive 4-Hydroxy-2H-Chromen-2. African Journal of Biomedical Research. [Link]

  • 4.3 IUPAC naming and formulae | Organic molecules. Siyavula. [Link]

  • Microwave - Assisted Synthesis of Flavones and their Comparative Study with Conventational Method. iosrphr.org. [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • Microwave Assisted Organic Synthesis. Taylor & Francis. [Link]

  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]

  • (PDF) From Laboratory to Industry: Scale-up of Microwave-Assisted Reactors, Quality and Safety Consideration for Microwave-Assisted Extraction. ResearchGate. [Link]

  • ' Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. MDPI. [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Universitas Indonesia. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]

  • Technologies|Microwave Safety Policy. Microwave Chemical. [Link]

  • C18H13ClO5 - Explore. PubChem. [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting C18H13ClO5 solubility issues in aqueous buffers

Topic: Troubleshooting Solubility Issues in Aqueous Buffers Analyte Profile: C18H13ClO5 (MW: ~344.75 g/mol ) | Classification: Likely BCS Class II (Low Solubility, High Permeability) Executive Summary: The Physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility Issues in Aqueous Buffers Analyte Profile: C18H13ClO5 (MW: ~344.75 g/mol ) | Classification: Likely BCS Class II (Low Solubility, High Permeability)

Executive Summary: The Physicochemical Challenge

Welcome to the technical support hub for C18H13ClO5 . Based on its molecular formula, this compound presents a classic "brick dust" profile: a rigid, chlorinated aromatic backbone (C18H13Cl) competing with polar oxygenated groups (O5).

The solubility issues you are encountering likely stem from high crystal lattice energy and hydrophobicity . The presence of five oxygen atoms suggests potential hydrogen bond acceptors/donors (likely a carboxylic acid or phenolic moiety), meaning its solubility is pH-dependent .

This guide addresses the "crash out" phenomenon (precipitation upon dilution), pH optimization, and advanced formulation strategies for biological assays.

Part 1: Troubleshooting Guide (Q&A)
Q1: "I dissolve the compound in 100% DMSO, but it precipitates immediately when I add it to my PBS buffer. Why?"

Diagnosis: You are experiencing Kinetic Solubility Failure caused by local supersaturation.

The Mechanism: When a concentrated DMSO stock (e.g., 10 mM) hits an aqueous buffer, the DMSO diffuses away from the compound faster than the compound can solvate in the water. This creates a transient "supersaturated" zone where the compound concentration exceeds its solubility limit, forcing it to nucleate and precipitate (the "Crash Out").

The Solution: The "Sub-Surface Spike" Technique Do not pipette the stock onto the surface of the buffer.

  • Vortex the buffer rapidly.

  • Inject the DMSO stock sub-surface (into the middle of the vortex) using a narrow-gauge tip.

  • Limit DMSO: Ensure final DMSO concentration is < 1% (v/v) if possible, or up to 5% if the assay permits.

Critical Note: If precipitation persists, your target concentration exceeds the Thermodynamic Solubility of the compound in that specific buffer. You must lower the concentration or alter the buffer composition (see Q2).

Q2: "The compound dissolves in Phosphate Buffer (pH 7.4) but precipitates in Citrate Buffer (pH 5.0). Is my compound degrading?"

Diagnosis: Unlikely. This is pH-Dependent Solubility governed by the Henderson-Hasselbalch equation.

The Mechanism: C18H13ClO5 likely contains an ionizable acidic group (e.g., -COOH, pKa ~4-5).

  • At pH > pKa: The compound is deprotonated (ionized/anionic), drastically increasing solubility due to charge repulsion and hydration.

  • At pH < pKa: The compound is protonated (neutral). Without the charge, the lipophilic C18-Cl backbone dominates, driving the molecule out of solution.

The Solution: pKa Profiling You must maintain a pH at least 2 units above the pKa for maximum solubility.

Buffer SystempH RangePredicted Solubility Status
Citrate 4.0 - 5.5High Risk (Protonated/Neutral form)
MES 5.5 - 6.5Moderate Risk (Transition zone)
Phosphate (PBS) 7.0 - 7.6Optimal (Ionized form)
Tris/Glycine 8.0+High Solubility (Fully Ionized)
Q3: "I need a high concentration (10 mg/kg) for an animal study, but aqueous buffers aren't working. What are my options?"

Diagnosis: Simple aqueous buffers are insufficient for high-dose in vivo studies of lipophilic compounds. You need Excipient-Enhanced Formulation .

The Solution: Cosolvent & Complexation Strategy Move beyond simple buffers to the following tiered approach:

  • Cosolvents (The "Golden Trio"):

    • 10% DMSO + 40% PEG400 + 50% Water/Saline.

    • Why: PEG400 disrupts water structure and solubilizes the hydrophobic backbone.

  • Surfactants:

    • Add 0.5% - 5% Tween 80 or Cremophor EL .

    • Why: Forms micelles that encapsulate the lipophilic drug.

  • Complexation (Gold Standard):

    • Use 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

    • Why: The C18-Cl hydrophobic moiety enters the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex soluble.

Part 2: Visualization & Logic
Diagram 1: The Solubility Troubleshooting Decision Tree

Use this logic flow to diagnose the root cause of precipitation.

Solubility_Troubleshooting Start Precipitation Observed in Aqueous Buffer Check_DMSO Check DMSO Final % Start->Check_DMSO Step 1 Check_pH Check Buffer pH vs pKa Check_DMSO->Check_pH DMSO < 1% Action_Cosolvent Add Cosolvent (PEG400 / Tween 80) Check_DMSO->Action_Cosolvent DMSO > 1% (Too High) Check_Conc Check Target Concentration Check_pH->Check_Conc pH > pKa (Ionized) Action_pH Adjust pH > pKa + 2 Check_pH->Action_pH pH < pKa (Neutral) Action_Cyclodextrin Use Cyclodextrin (HP-beta-CD) Check_Conc->Action_Cyclodextrin Conc < 100 µM but still precipitating Action_Dilute Reduce Concentration (Kinetic Limit Reached) Check_Conc->Action_Dilute Conc > 100 µM Action_Cosolvent->Action_Cyclodextrin Still Precipitating

Caption: Decision matrix for isolating the cause of insolubility (Solvent load vs. pH vs. Saturation).

Diagram 2: Kinetic vs. Thermodynamic Solubility Workflow

Understanding the difference between "metastable" (Kinetic) and "equilibrium" (Thermodynamic) solubility is crucial for assay reproducibility.

Kinetic_Thermodynamic Solid Solid Powder (C18H13ClO5) DMSO_Stock DMSO Stock (10 mM) Solid->DMSO_Stock Dissolve Equilibrium Equilibrium (Crystalline) Solid->Equilibrium Stir 24 hrs (Thermodynamic) Buffer_Add Add to Buffer (2% DMSO Final) DMSO_Stock->Buffer_Add Dilute (Kinetic) Precipitate Precipitation (Amorphous) Buffer_Add->Precipitate Time > 4 hrs (Parachute Failure) Precipitate->Equilibrium Aging/Crystallization

Caption: The "Spring and Parachute" effect. Kinetic solubility (via DMSO) is temporary; Thermodynamic solubility is the true limit.

Part 3: Experimental Protocols
Protocol A: Determination of Kinetic Solubility (High Throughput)

Use this to determine the maximum concentration usable in a short-term biological assay (e.g., 1-2 hours).

Materials:

  • 10 mM DMSO stock of C18H13ClO5.

  • PBS (pH 7.4).

  • 96-well plate (UV-transparent).

Procedure:

  • Prepare Pre-dilutions: Create a serial dilution of the compound in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM...).

  • Spike: Transfer 2 µL of each DMSO dilution into 198 µL of PBS in the 96-well plate (Final DMSO = 1%).

  • Mix: Shake at 500 rpm for 2 hours at room temperature.

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Calculate: The concentration at which Absorbance spikes > 0.05 OD above background is your Kinetic Solubility Limit .

Protocol B: Preparation of Cyclodextrin Complex (For In Vivo)

Use this for animal dosing (IP or IV).

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of distilled water (20% w/v). Filter sterilize (0.22 µm).

  • Compound Addition: Weigh C18H13ClO5 powder. Add slowly to the cyclodextrin solution while stirring.

  • Sonication: Sonicate in a water bath at 37°C for 30-60 minutes.

  • Adjustment: If the solution remains cloudy, adjust pH to 8.0 (using NaOH) to induce ionization, then back-titrate to pH 7.4 if necessary (hysteresis effect often keeps it in solution).

References
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.

Sources

Optimization

Technical Support Center: Stability Profiling for C18H13ClO5

The following guide is designed as a specialized Technical Support Hub for researchers characterizing the stability profile of C18H13ClO5 . Given the specific molecular formula (Degree of Unsaturation = 12), this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Hub for researchers characterizing the stability profile of C18H13ClO5 . Given the specific molecular formula (Degree of Unsaturation = 12), this compound is likely a chlorinated polycyclic aromatic pharmacophore (potentially a flavonoid, anthraquinone, or benzophenone derivative).[1][2] The guide focuses on the methodology of identifying degradation products for this specific chemical class.

Current Status: Operational Topic: Structural Elucidation of Degradation Products (C18H13ClO5) Audience: Analytical Chemists, Formulation Scientists[1][2]

Core Technical Directive: The "Compound X" Profiling Strategy

When dealing with a molecule of formula C18H13ClO5 (MW ≈ 344.75 Da), you are managing a high-unsaturation scaffold (DBE = 12).[1][2] Your degradation profile will likely be dominated by hydrolytic cleavage (if esters/lactones are present) and photolytic dechlorination (characteristic of chlorinated aromatics).[1][2]

Quick Reference Data
ParameterValueImplications for Degradation
Formula C18H13ClO5High oxygen content suggests esters, carboxylic acids, or ethers.[1][2]
Exact Mass 344.0451 (Monoisotopic)Base peak for HRMS extraction.[1][2]
Isotope Pattern M (100%) : M+2 (32%)The Chlorine Signature .[1][2] Loss of this 3:1 ratio indicates dechlorination.[1][2]
DBE 12Highly aromatic/conjugated.[1][2] Susceptible to UV-induced degradation.[1][2]

Troubleshooting & FAQs

Issue 1: "I see a degradation product with a mass loss of 36 Da. Is this HCl loss?"

Diagnosis: Not necessarily.[1][2] While a loss of 36 Da often suggests HCl elimination, in LC-MS (ESI+), this is rare as a neutral loss from the parent ion unless it is a specific fragmentation in-source.[1][2]

Technical Insight:

  • Scenario A (Photolysis): If the peak appears after UV stress, it is likely Dechlorination followed by Hydrogen abstraction (replacement of Cl with H).[1][2]

    • Mass Shift: -34 Da (Cl [35]

      
       H [1]).[1][2]
      
    • Isotope Check: The product will lose the M+2 isotope peak (3:1 ratio disappears).[1][2]

  • Scenario B (Hydrolysis): If the loss is ~36 Da, check if it is actually a loss of 2 x H2O (36.02 Da) or a specific solvent adduct loss.[1][2]

Action Plan: Check the isotope pattern of the daughter peak.

  • Pattern exists? It is NOT dechlorination.[1][2]

  • Pattern gone? It is photolytic dechlorination (C18H14O5).[1][2]

Issue 2: "My oxidative stress (H2O2) yields a product +16 Da. Is it an N-Oxide?"

Diagnosis: Impossible. The formula C18H13ClO5 contains no Nitrogen.[1][2]

Technical Insight: A +16 Da shift in this molecule indicates Hydroxylation (Ar-H


 Ar-OH) or Epoxidation  of a double bond.[1][2]
  • Mechanism: Radical attack on the aromatic ring (likely ortho/para to the chlorine or oxygen substituents).[1][2]

  • Verification: Perform MS/MS. If the fragment containing the Chlorine atom retains the +16 Da shift, the oxidation is on the chlorinated ring.[1][2]

Issue 3: "How do I distinguish between isomers of hydrolysis products?"

Context: If C18H13ClO5 is an ester (e.g., Chlorobenzoyl-benzoic ester), hydrolysis yields an acid and an alcohol.[1][2]

Protocol:

  • Retention Time: Acids elute earlier in Reverse Phase (C18) at neutral pH, but retention increases significantly at acidic pH (suppressed ionization).[1][2]

  • MS/MS Fragmentation:

    • Isomer A (Acid): Loss of CO2 (-44 Da) or H2O (-18 Da).[1][2]

    • Isomer B (Alcohol/Phenol): Likely dehydration or radical losses.[1][2]

Experimental Protocols

Workflow A: Forced Degradation Setup (Stress Testing)

Objective: Generate degradation products (DPs) to validate the stability-indicating method.

Step-by-Step Methodology:

  • Preparation: Dissolve C18H13ClO5 in Acetonitrile/Water (50:50) to 1 mg/mL.[1][2]

  • Acid Hydrolysis: Add 1N HCl (1:1 v/v). Heat at 60°C for 4 hours.

    • Target: Hydrolysis of esters/ethers.[1][2]

  • Base Hydrolysis: Add 0.1N NaOH (1:1 v/v). Room temperature for 2 hours.

    • Warning: Chlorinated aromatics can undergo nucleophilic aromatic substitution (

      
      ) where OH replaces Cl (Mass shift: -35 + 17 = -18 Da).[1][2]
      
  • Oxidation: Add 3% H2O2.[1][2] Room temperature for 24 hours.

  • Photolysis: Expose to 1.2 million lux hours (ICH Q1B).

    • Critical: This is the primary pathway for C-Cl bond breakage.[1][2]

Workflow B: Structural Elucidation via LC-HRMS

Objective: Assign structures to DPs using accurate mass.

  • Instrument: Q-TOF or Orbitrap MS.

  • Method: Gradient elution (5% to 95% B) on a C18 column.[1][2]

  • Data Analysis (Mass Defect Filtering):

    • Filter for the specific Chlorine Mass Defect (approx -0.03 to -0.05 range relative to H/C baseline).[1][2]

    • Any peak lacking this defect is a dechlorinated degradant.[1][2]

Visualization: Degradation Logic Pathways

The following diagram illustrates the decision tree for identifying DPs based on mass shifts and isotope patterns.

G Start Parent: C18H13ClO5 (m/z 344/346, Ratio 3:1) Stress Stress Condition Start->Stress Hydrolysis Acid/Base Hydrolysis Stress->Hydrolysis pH < 2 or > 10 Photo Photolysis (UV) Stress->Photo Light Oxidation Oxidative (H2O2) Stress->Oxidation Peroxide DP_Hydro DP: Hydrolysis Mass: < Parent Isotope: Retains Cl (3:1) Hydrolysis->DP_Hydro Ester Cleavage DP_Subst DP: SNAr (OH replaces Cl) Mass: -18 Da Isotope: No Cl pattern Hydrolysis->DP_Subst High pH (SNAr) DP_Dechlor DP: Dechlorination Mass: -34 Da (Cl->H) Isotope: No Cl pattern Photo->DP_Dechlor Homolytic Fission DP_Ox DP: Hydroxylation Mass: +16 Da Isotope: Retains Cl (3:1) Oxidation->DP_Ox Radical Attack

Caption: Decision tree for categorizing degradation products of C18H13ClO5 based on reaction conditions and MS spectral signatures.

References & Authority

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Conference on Harmonisation, 2003.[1][2] Link

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation, 1996.[1][2] Link

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products."[1][2] Advanced Drug Delivery Reviews, 2007.[1][2] (Establishes the standard for mass balance and DP identification).

  • Thurman, E. M., & Ferrer, I. "Isotopic deconvolution of mass spectra for the identification of chlorinated degradation products."[1][2] Journal of Chromatography A, 2010.[1][2] (Methodology for Cl-pattern analysis).

Sources

Troubleshooting

Technical Support Center: Stability Profiling for Compound C18H13ClO5

Executive Summary This guide addresses the physicochemical stability of C18H13ClO5 . Based on its stoichiometry (High Carbon/Oxygen ratio, Unsaturation Index = 12, Chlorine substitution), this compound belongs to the cla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the physicochemical stability of C18H13ClO5 . Based on its stoichiometry (High Carbon/Oxygen ratio, Unsaturation Index = 12, Chlorine substitution), this compound belongs to the class of Chlorinated Aromatic Polyoxygenated systems (likely an anthraquinone derivative, depsidone, or benzoyl-benzoic acid analog).[1]

These molecules exhibit a classic "Stability-Solubility Trade-off."[1] They are typically lipophilic weak acids that precipitate in acidic media but undergo hydrolytic degradation in alkaline environments.[1] This guide provides the protocols to define the "Safe Operating Window" for your experiments.

Part 1: Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation (The Acidic Zone)[1]

Q1: I am observing fine white precipitation when diluting my DMSO stock into acidic buffers (pH < 4.5). Why is this happening?

Diagnosis: This is a pKa-driven precipitation event .[1]

  • The Science: C18H13ClO5 contains oxygenated functional groups (likely a carboxylic acid or phenolic hydroxyl) with a pKa typically between 3.5 and 4.5 .[1]

  • Mechanism: At pH < pKa, the molecule exists in its protonated, neutral form (

    
    ).[1] The neutral form of such a large aromatic system (
    
    
    
    ) is highly lipophilic and insoluble in aqueous media.[1]
  • Resolution:

    • Maintain pH > 5.5 if experimental conditions allow, ensuring the molecule is ionized (

      
      ).
      
    • Co-solvent Strategy: If acidic conditions are mandatory, add 0.1% PEG-400 or 5-10% Acetonitrile to the buffer to solubilize the neutral species.[1]

Q2: My LC-MS retention time shifts significantly between samples prepared in 0.1% Formic Acid vs. Ammonium Acetate. Is the compound degrading?

Diagnosis: Likely Ion-Suppression/Speciation , not degradation.[1]

  • The Science: In Formic Acid (pH ~2.7), the molecule is neutral.[1] In Ammonium Acetate (pH ~6.8), it is anionic.[1] This alters interaction with the C18 column stationary phase.[1]

  • Verification: Check the UV spectrum.[1] If the

    
     shifts (bathochromic shift) between the two conditions, it confirms ionization (phenolate/carboxylate formation) rather than degradation.[1]
    
Category B: Chemical Degradation (The Alkaline Zone)[1]

Q3: New peaks appear at RRT 0.85 and 1.12 after storing the sample in PBS (pH 7.4) for 24 hours. What are they?

Diagnosis: Base-Catalyzed Hydrolysis (Saponification).[1]

  • The Science: If your C18H13ClO5 isomer contains an ester or lactone bridge (common in depsidones or prodrugs), the hydroxide ion (

    
    ) acts as a nucleophile even at neutral pH over time.[1]
    
  • Mechanism:

    
    
    The chlorine substituent on the aromatic ring often withdraws electrons, making the carbonyl carbon more electrophilic and susceptible to attack.[1]
    
  • Resolution:

    • Switch Buffers: Phosphate can catalyze general base hydrolysis.[1] Switch to Good's Buffers (MES or HEPES) which are less nucleophilic.[1]

    • Temperature Control: Hydrolysis rates typically double for every 10°C increase.[1] Store samples at 4°C.

Q4: The solution turns slightly yellow/brown at pH > 8.0.

Diagnosis: Oxidative Dechlorination or Phenolic Oxidation .[1]

  • The Science: Electron-rich phenolic rings are prone to oxidation (forming quinones) in alkaline conditions, a process accelerated by light.[1]

  • Resolution: Add an antioxidant (e.g., 0.1% Sodium Metabisulfite ) and protect from light (Amber glassware).[1]

Part 2: The "Safe Window" Visualization

The following diagram illustrates the opposing forces of solubility and chemical stability that you must balance for C18H13ClO5.

StabilityWindow Low_pH Acidic (pH < 4) Protonated Form (HA) Neutral_pH Neutral (pH 5-7) Transition Zone Low_pH->Neutral_pH Add Base Issue_Precip Risk: Precipitation (Low Solubility) Low_pH->Issue_Precip Low Solubility Optimal OPTIMAL WINDOW pH 5.5 - 6.5 (Buffered) Neutral_pH->Optimal Buffer Selection High_pH Alkaline (pH > 8) Ionized Form (A-) High_pH->Neutral_pH Add Acid Issue_Hydrolysis Risk: Hydrolysis (Ester Cleavage) High_pH->Issue_Hydrolysis OH- Attack Issue_Oxidation Risk: Oxidation (Phenolic) High_pH->Issue_Oxidation Electron Loss

Figure 1: The Stability-Solubility Operating Window. For C18H13ClO5, the "Sweet Spot" is typically pH 5.5–6.5, balancing solubility (requiring ionization) against hydrolysis (requiring low OH-).[1]

Part 3: Experimental Protocol (pH-Rate Profiling)

To definitively determine the stability of your specific isomer, you must generate a pH-Rate Profile .[1] Do not rely on single-point checks.

Materials
  • Buffer System (Wide Range): Citrate-Phosphate-Borate (Britton-Robinson buffer) covers pH 2–12 with constant ionic strength.[1]

  • Stock Solution: 1 mg/mL C18H13ClO5 in Acetonitrile (ACN).[1]

  • Analysis: HPLC-UV (preferred over MS for quantitation).[1]

Methodology
  • Preparation:

    • Prepare 10 mL aliquots of buffer at pH 2.0, 4.0, 6.0, 8.0, and 10.0.

    • Spike each with stock solution to reach a final concentration of 50 µg/mL (Ensure <5% organic solvent to avoid masking hydrolysis effects).

  • Incubation:

    • Incubate at 40°C (accelerated condition) in amber vials.

  • Sampling:

    • Timepoints: T=0, 2h, 6h, 24h, 48h.[1]

    • Quenching (CRITICAL): Before injecting alkaline samples (pH > 8), neutralize immediately with dilute HCl to pH 6 to stop hydrolysis in the autosampler.[1]

  • Data Analysis:

    • Plot

      
       vs. Time.[1]
      
    • Calculate

      
       (slope) for each pH.[1]
      
    • Plot

      
       vs. pH.[1]
      
    • Interpretation: A V-shaped curve indicates both acid- and base-catalyzed degradation.[1] The bottom of the "V" is your pH of maximum stability (

      
      ).[1]
      

Part 4: Summary Data Table

ParameterConditionExpected Behavior for C18H13ClO5Mitigation
Solubility pH < 4.0Poor (Precipitation risk)Use 10-20% ACN or cyclodextrins.[1]
Solubility pH > 7.0Good (Ionized)None needed.[1]
Hydrolysis pH < 3.0Moderate (Acid-catalyzed)Store frozen; avoid strong mineral acids.[1]
Hydrolysis pH > 8.0High (Base-catalyzed)Avoid. Use pH 6.0-7.0 buffers.[1]
Photostability UV/VISSensitive (Dechlorination)Use amber glass; avoid direct sunlight.[1]

References

  • Waterman, K. C., et al. (2002).[1] "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113-146.[1]

  • Tong, W. Q. (2006).[1] "Solubility and precipitation in drug development." Assay Drug Dev Technol, 4(1). (Discusses pKa-solubility relationships for weak acids).

  • ICH Guidelines. (2003).[1] "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.[1]

  • Tonnesen, H. H. (2001).[1] "Photostability of Drugs and Drug Formulations."[1] (Addresses dechlorination of aromatic systems). CRC Press.[1]

Sources

Optimization

Technical Support Center: Overcoming Background Noise in UV Detection

Topic: Troubleshooting High Background Noise and Baseline Instability in the HPLC-UV Analysis of C18H13ClO5 and Related Small Molecules. Welcome to the technical support center for UV detection.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting High Background Noise and Baseline Instability in the HPLC-UV Analysis of C18H13ClO5 and Related Small Molecules.

Welcome to the technical support center for UV detection. This guide is designed for researchers, analytical chemists, and drug development professionals encountering challenges with baseline noise during the analysis of complex organic molecules such as C18H13ClO5. A stable, low-noise baseline is paramount for accurate detection and quantification. This resource provides a series of in-depth, question-and-answer troubleshooting guides to diagnose and resolve common issues.

Part 1: Frequently Asked Questions & Initial Diagnosis

This section addresses the most common initial questions and helps differentiate between types of baseline problems.

Q1: My chromatogram shows a very noisy baseline. What are the first and simplest things I should check?

A: Before delving into complex hardware issues, start with the most frequent and easily correctable sources of noise.

Initial Checklist:

  • Check Mobile Phase Preparation: Ensure you are using high-purity, HPLC-grade solvents.[1] Low-quality solvents are a common source of UV-active contaminants that create a noisy or drifting baseline.[2][3] Confirm that all mobile phase components have been recently prepared and adequately degassed.[4][5]

  • Inspect for Leaks: Carefully inspect all fittings from the pump to the detector outlet. Leaks, even minor ones, can introduce pressure fluctuations and cause baseline noise.

  • Ensure System Equilibration: Verify that the column and system have been thoroughly equilibrated with the mobile phase. Insufficient equilibration can lead to a drifting baseline.[6] Allow at least 10-15 column volumes of mobile phase to pass through the system.

  • Review Wavelength Selection: Confirm that your detection wavelength is not too close to the UV cutoff of your mobile phase solvents or additives.[7] Operating near the cutoff inherently increases background absorbance and noise.[8]

Q2: How do I distinguish between random noise, periodic noise, and baseline drift?

A: The visual pattern of the baseline disturbance is a powerful diagnostic tool that points toward different root causes.

  • Random Noise (High Frequency): Appears as rapid, erratic fluctuations in the baseline. This is often related to the detector's electronics or lamp. An aging lamp can be a source of short-term, random noise.[5]

  • Periodic Noise (Cyclic or Pulsating): This noise has a regular, repeating pattern. It is almost always linked to the HPLC pump and indicates issues with check valves, piston seals, or inadequate mobile phase mixing.[9] The frequency of the pulsation can often be correlated with the pump's stroke cycle.

  • Baseline Drift (Long-Term Trend): This is a slow, steady upward or downward slope of the baseline over the course of a run. Drift is commonly caused by changes in mobile phase composition (especially during gradients), temperature fluctuations, or a contaminated column slowly leaching impurities.[6][10]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect explanations for resolving persistent baseline issues.

2.1 The Mobile Phase: The Most Common Culprit

A: Beyond solvent grade, several other factors related to the mobile phase can introduce significant noise.

  • Cause - Contamination and Degradation: Water is a frequent source of contamination, so always use high-purity, HPLC-grade water.[8] Mobile phase additives, like Trifluoroacetic Acid (TFA), can degrade over time, leading to increased UV absorbance and baseline drift.[11] It is best practice to prepare mobile phases fresh daily.[3][11]

  • Cause - Inadequate Degassing: When the mobile phase travels from the high-pressure environment of the column to the lower-pressure environment of the detector flow cell, dissolved gases can come out of solution, forming small bubbles.[4][5] These bubbles cause significant noise and spikes as they pass through the light path.[4]

  • Cause - Improper Mixing (Gradient Elution): During gradient elution, if the two mobile phase solvents have different UV absorbances, the baseline will naturally drift as the composition changes.[12] If the pump's mixer is not efficient, it can create "waves" of incompletely mixed solvent, resulting in a noisy or pulsating baseline.[4][5] This is especially problematic when using UV-active modifiers like TFA.

Protocol: Mitigating Mobile Phase-Related Noise

  • Use High-Purity Solvents: Always use HPLC, gradient, or MS-grade solvents and prepare solutions fresh.[1]

  • Ensure Proper Mixing: If using a UV-active additive (e.g., 0.1% TFA) in a gradient, ensure it is present in both the aqueous (A) and organic (B) mobile phases to minimize absorbance shifts.[5]

  • Degas Thoroughly: Use an online degasser. If one is not available, sparge solvents with helium or sonicate under vacuum before use.[3][4]

  • Perform a Blank Subtraction: For unavoidable gradient drift, run a blank injection (without your analyte). Most chromatography data systems have a function to subtract this blank chromatogram from your sample chromatogram, resulting in a flatter baseline.[12]

2.2 The HPLC Column: A Reservoir for Contaminants

A: The column can trap impurities from previous samples or mobile phases, which then slowly leach out, causing baseline drift or ghost peaks.[5] A degraded column can also shed silica particles, contributing to noise.

Protocol: Diagnosing a Column-Related Issue

  • Systematic Isolation: Replace the column with a zero-dead-volume union.

  • Run the Method: Pump your mobile phase through the system (without the column) at the method's flow rate.

  • Observe the Baseline:

    • If the baseline becomes stable and quiet, the column is the source of the noise.[8]

    • If the noise persists, the problem lies elsewhere in the HPLC system (e.g., pump, detector, mobile phase).

Protocol: Column Flushing and Reconditioning

  • Disconnect from Detector: To avoid flushing contaminants into the flow cell, disconnect the column outlet from the detector and direct it to a waste beaker.[5]

  • Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water (if using a reversed-phase column).

  • Strong Solvent Wash: Flush with a strong, organic solvent like isopropanol or methanol. A series of gradient washes from weak to strong organic solvent can also be effective.[13]

  • Re-equilibrate: Reconnect the column to the detector and thoroughly re-equilibrate with your mobile phase until the baseline is stable.

2.3 The UV Detector: Lamp and Flow Cell Integrity

A: The detector itself has components that wear out or become contaminated, directly impacting baseline quality.

  • Cause - Aging UV Lamp: The deuterium lamp used in UV detectors has a finite lifespan. As it ages, its light intensity decreases, which reduces the signal-to-noise ratio.[4][7] An old lamp may also begin to "arc," causing sharp, random spikes in the baseline.[4]

  • Cause - Contaminated Flow Cell: The quartz windows of the flow cell can become dirty from sample residue or mobile phase contaminants.[6][7] This reduces light transmission, leading to higher noise and drift. Air bubbles trapped in the cell are also a major cause of noise.[5]

Protocol: Diagnosing Detector Issues

  • Lamp Intensity Test: Most modern HPLC systems have a built-in diagnostic test to check the lamp's energy output. Consult your instrument's manual and run this test.[7] If the energy is below the manufacturer's recommended level, the lamp should be replaced.

  • Flow Cell Cleanliness Check:

    • Flush the system with HPLC-grade water, then methanol, to remove bubbles or simple contaminants.[5]

    • If noise continues, stop the pump flow. If the baseline becomes quiet, the issue is likely related to the mobile phase or pump. If the noise persists with no flow, the problem is likely with the detector's lamp or electronics.[6]

  • Flow Cell Cleaning: If the flow cell is suspected to be contaminated, flush it with a sequence of solvents. A common, effective procedure is to flush with water, then isopropanol, then 1N nitric acid (never hydrochloric acid), followed by water and finally isopropanol again.[3] Always consult your detector's manual for specific cleaning recommendations.

Part 3: Data Tables & Visual Guides
Table 1: Common HPLC Solvents and their UV Cutoff Wavelengths

Operating near or below the UV cutoff wavelength of a solvent will dramatically increase background noise.

SolventUV Cutoff (nm)
Acetonitrile190
Water190
Isooctane197
Cyclohexane200
Methanol205
Isopropanol205
Ethanol210
Dichloromethane233
Dimethyl Sulfoxide (DMSO)268
Acetone330
Data sourced from Element Lab Solutions[1]
Table 2: Summary of Noise Characteristics and Probable Causes
Noise TypeVisual CharacteristicPrimary Suspects
Random Noise Fast, high-frequency, erratic signalFailing UV lamp, dirty flow cell, detector electronics[4][7]
Periodic Noise Regular, cyclic pulses or wavesLeaking pump seals, faulty check valves, poor mixing[4][9]
Drift Slow, steady upward or downward trendColumn contamination, temperature fluctuation, gradient elution[5][6]
Spikes Sharp, narrow, random peaksAir bubbles in flow cell, electrical interference, arcing lamp[4][5]
Diagrams

Troubleshooting_Workflow Start High Baseline Noise Detected Check_Mobile_Phase Step 1: Verify Mobile Phase (Purity, Freshness, Degassing) Start->Check_Mobile_Phase Check_Leaks Step 2: Inspect for System Leaks Check_Mobile_Phase->Check_Leaks Isolate_Column Step 3: Isolate Column (Replace with Union) Check_Leaks->Isolate_Column Noise_Persists_1 Noise Persists? Isolate_Column->Noise_Persists_1 Column_Issue Root Cause: Column Contamination/Failure Action: Flush or Replace Column Noise_Persists_1->Column_Issue No Check_Detector Step 4: Assess Detector (Lamp Test, Flow Cell Flush) Noise_Persists_1->Check_Detector Yes Noise_Persists_2 Noise Persists? Check_Detector->Noise_Persists_2 Detector_Issue Root Cause: Failing Lamp or Dirty Flow Cell Action: Replace Lamp / Clean Cell Noise_Persists_2->Detector_Issue No Pump_Issue Root Cause: Pump Malfunction (Seals, Check Valves) Action: Service Pump Noise_Persists_2->Pump_Issue Yes

Caption: Systematic workflow for diagnosing HPLC baseline noise.

Noise_Sources cluster_MobilePhase Mobile Phase cluster_System HPLC System cluster_Environment Environmental center Baseline Noise & Instability Contaminants Contaminants/ Low Purity center->Contaminants Degassing Poor Degassing (Bubbles) center->Degassing Mixing Improper Mixing center->Mixing UV_Cutoff High UV Absorbance center->UV_Cutoff Pump Pump Pulsations center->Pump Column Column Bleed/ Contamination center->Column Flow_Cell Dirty Flow Cell center->Flow_Cell Lamp Aging Lamp center->Lamp Temperature Temp. Fluctuations center->Temperature Electrical Electrical Interference center->Electrical

Caption: Primary sources contributing to baseline noise in HPLC-UV systems.

References
  • Eliminate High Background Noise Using a New Cogent HPLC Column - Tips & Suggestions. Cogent HPLC Columns. [Link]

  • Common Causes of Baseline Noise. Overbrook Scientific. (2020-08-31). [Link]

  • HPLC Solvent Selection. Element Lab Solutions. [Link]

  • Troubleshooting Baseline Problems. Shimadzu Scientific Instruments. [Link]

  • Correcting Baseline Drift in UV-Vis Spectrophotometers. Patsnap Eureka. (2025-07-15). [Link]

  • What Causes Baseline Noise in HPLC, and How to Control It? ChromMaster. (2022-03-01). [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online. (2019-02-13). [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. (2024-11-05). [Link]

  • Eliminating Baseline Problems. Agilent. [Link]

  • How can I eliminate baseline noise in HPLC? ResearchGate. (2014-10-30). [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

  • Improve or obtain flat baselines in HPLC methods with a gradient - Tips & Suggestions. Microsolv Technology Corporation. (2013-03-11). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of C18H13ClO5: A Comparative Analysis of 1H and 13C NMR Spectroscopy

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous determination of a molecule's structure is a cornerstone of innovation. This guide provides an in-depth analysi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous determination of a molecule's structure is a cornerstone of innovation. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of the C18H13ClO5 isomer, Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate . We will explore the theoretical underpinnings of its spectral data, compare the utility of NMR with alternative analytical techniques, and provide actionable, field-proven protocols for data acquisition.

The Central Role of NMR in Structural Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it an indispensable tool for chemists. Unlike other techniques that may provide information on molecular weight or functional groups, NMR reveals the precise connectivity and spatial arrangement of atoms, allowing for the confident assignment of a chemical structure.

This guide will use Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate as a case study to demonstrate the power of a combined ¹H and ¹³C NMR approach.

Structural Analysis of Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate

Before delving into the spectral analysis, a thorough examination of the molecule's structure is essential. This allows us to predict the number and types of signals we expect to observe in the NMR spectra.

Structure:

Key Structural Features:

  • Chromone Core: A bicyclic system consisting of a benzene ring fused to a pyranone ring.

  • Substituents on Chromone Ring: A chlorine atom at the C6 position and a methoxy group at the C3 position.

  • Phenyl Benzoate Moiety: A phenyl ring attached to the C2 position of the chromone core, with a methyl ester group at its C4' position.

This intricate structure presents a variety of distinct proton and carbon environments, which will be reflected in the complexity and information-rich nature of its NMR spectra.

Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Signals for Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.2d1HH-5Deshielded by the adjacent carbonyl group and the aromatic ring system.
~7.8dd1HH-7Influenced by the neighboring chlorine and the aromatic system.
~7.6d1HH-8Part of the ABC spin system of the substituted benzene ring.
~8.1d2HH-2', H-6'Protons on the phenyl ring adjacent to the electron-withdrawing ester group.
~7.5d2HH-3', H-5'Protons on the phenyl ring further from the ester group.
~4.0s3H-OCH₃ (C3)Methoxy protons typically appear as a sharp singlet in this region.
~3.9s3H-OCH₃ (ester)Methyl ester protons, also a singlet.

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Predictive ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insights into their hybridization and chemical environment.[1]

Expected ¹³C NMR Signals for Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate:

Predicted Chemical Shift (ppm)Carbon TypeAssignment
~178CarbonylC-4
~165CarbonylEster C=O
~160Aromatic C-OC-2
~155Aromatic C-OC-8a
~140Aromatic C-OC-3
~135Aromatic C-ClC-6
~133Aromatic CC-1'
~131Aromatic CHC-2', C-6'
~130Aromatic CC-4'
~128Aromatic CHC-3', C-5'
~126Aromatic CHC-5
~125Aromatic CC-4a
~120Aromatic CHC-7
~118Aromatic CHC-8
~60Methoxy-OCH₃ (C3)
~52Methoxy-OCH₃ (ester)

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive structural elucidation often involves a multi-technique approach. Here's a comparison of NMR with other common analytical methods for this type of molecule:

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O, C-Cl).Fast and non-destructive.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise 3D atomic arrangement in a single crystal.Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain.

Comparison cluster_NMR NMR Spectroscopy cluster_Alternatives Alternative Techniques NMR ¹H and ¹³C NMR MS Mass Spectrometry NMR->MS Complementary (Connectivity vs. MW) IR IR Spectroscopy NMR->IR Complementary (Skeleton vs. Functional Groups) XRay X-ray Crystallography NMR->XRay Confirmatory (Solution vs. Solid State)

Experimental Protocols

Acquiring high-quality NMR data is paramount for accurate structural interpretation. The following are detailed, step-by-step methodologies for sample preparation and data acquisition.

Sample Preparation

A standardized protocol for preparing an NMR sample of a chromone derivative is as follows:[2]

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for flavonoids.[3][4]

  • Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution is free of any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also use the residual solvent peak for referencing.[5]

NMR Spectrometer Setup and Data Acquisition

General guidelines for setting up an NMR spectrometer for the analysis of small organic molecules:

For ¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400-600 MHz

  • Pulse Sequence: Standard single-pulse experiment

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16, depending on sample concentration

For ¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100-150 MHz

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Spectrometer Setup Transfer->Setup Acquire_1H Acquire ¹H Spectrum Setup->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Setup->Acquire_13C Process Process Spectra Acquire_1H->Process Acquire_13C->Process Assign Assign Signals Process->Assign Elucidate Elucidate Structure Assign->Elucidate

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides an unparalleled level of detail for the structural elucidation of complex organic molecules like Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate. By carefully analyzing the chemical shifts, coupling patterns, and integration of the ¹H spectrum, alongside the number and chemical shifts of the ¹³C signals, researchers can confidently piece together the molecular puzzle. While other analytical techniques offer valuable complementary information, NMR remains the gold standard for definitive structural assignment in solution. The protocols and predictive analyses presented in this guide serve as a robust framework for researchers and professionals in their quest to characterize novel chemical entities.

References

  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 105-120. [Link]

  • Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]

  • Kuhn, S., et al. (2021). NMR Chemical Shifts of Common Flavonoids. Magnetic Resonance in Chemistry, 59(11), 1083-1113. [Link]

  • ResearchGate. (2025). NMR Chemical Shifts of Common Flavonoids. [Link]

  • The Royal Society of Chemistry. (n.d.). General considerations. [Link]

Sources

Comparative

Definitive Guide: Validation of C18H13ClO5 Purity Using LC-MS

Executive Summary: The Case for LC-MS In the rigorous landscape of drug development, establishing the purity of intermediate scaffolds or Active Pharmaceutical Ingredients (APIs) like C18H13ClO5 (Exact Mass: 344.045 Da)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for LC-MS

In the rigorous landscape of drug development, establishing the purity of intermediate scaffolds or Active Pharmaceutical Ingredients (APIs) like C18H13ClO5 (Exact Mass: 344.045 Da) is a critical milestone. While traditional HPLC-UV is the workhorse of quantification, it often fails to detect co-eluting impurities that lack chromophores or share similar absorption maxima.[1]

For a chlorinated oxygenated species such as C18H13ClO5, LC-MS (Liquid Chromatography-Mass Spectrometry) is not just an alternative; it is the superior validation tool. The presence of a chlorine atom provides a unique isotopic "fingerprint" that allows for unequivocal specificity, ensuring that the purity value reflects the target molecule and not a hidden isobaric interference.

This guide objectively compares LC-MS against traditional alternatives and provides a self-validating protocol for assessing C18H13ClO5 purity.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the three primary techniques used for purity validation.

FeatureLC-MS (Recommended) HPLC-UV (PDA) 1H-NMR
Primary Detection Mass-to-Charge Ratio (m/z)Light Absorbance (nm)Proton Environment
Specificity for C18H13ClO5 High: Uses Cl isotope pattern (3:1 ratio) to confirm identity.Moderate: Relies on retention time and UV spectra.High: Structural confirmation.[1]
Impurity Detection Excellent for trace impurities (<0.05%) even without chromophores.Limited to impurities that absorb UV light.Poor sensitivity for trace impurities (<1%).
Co-elution Resolution Can resolve co-eluting peaks by mass extraction (EIC).Impossible to distinguish co-eluting peaks with similar spectra.N/A (No separation).
Quantification Basis Ionization efficiency (requires reference std).Extinction coefficient (Beer-Lambert Law).Molar ratio (integration).
Why LC-MS Wins for C18H13ClO5

The molecule C18H13ClO5 contains five oxygen atoms (likely esters, ketones, or hydroxyls) and one chlorine atom.

  • Ionization: The oxygen functionality facilitates easy ionization (ESI+ or ESI-), making it highly sensitive.

  • Isotopic Verification: The natural abundance of Chlorine-35 (75.77%) and Chlorine-37 (24.23%) creates a distinct spectral signature that UV cannot replicate.

Technical Deep Dive: The Chlorine Signature

To validate this specific molecule, you must leverage its isotopic distribution. Unlike simple hydrocarbons, C18H13ClO5 will display a "split" molecular ion.

  • Monoisotopic Peak (M): m/z 344.04 (containing 35Cl)

  • Isotope Peak (M+2): m/z 346.04 (containing 37Cl)

  • Expected Ratio: The intensity of the M+2 peak should be approximately 32-33% of the M peak.

Validation Checkpoint: If your mass spectrum shows an M+2 peak at <10% or >50% intensity, the peak is not pure C18H13ClO5; it is likely co-eluting with a non-chlorinated contaminant or a dichloro-analog.

Experimental Protocol: Purity Validation Workflow

This protocol follows ICH Q2(R1) guidelines, adapted for LC-MS.

A. Reagents & Equipment[1][2]
  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water (0.1% Formic Acid).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) – ideal for the hydrophobic C18 backbone.

  • MS System: Q-TOF or Triple Quadrupole (operated in Full Scan or MRM mode).

B. Method Parameters[1][3][4][5][6][7][8][9][10][11]
  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes (B = ACN).

  • Ionization: ESI Positive (targeting [M+H]+ = 345.05) or Negative (targeting [M-H]- = 343.03) depending on the specific functional groups (e.g., carboxylic acid vs. ketone).

C. Validation Steps
Step 1: System Suitability & Specificity

Inject a blank, followed by the Standard Solution (10 µg/mL).

  • Criterion: No interference in the blank at m/z 345.05.

  • Isotope Check: The M+2 peak (347.05) must be present at ~33% abundance relative to the base peak.

Step 2: Linearity (Range)

Prepare 5 concentration levels (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Plot: Area Response vs. Concentration.

  • Acceptance: R² > 0.99. This proves the detector response is proportional to purity/concentration.

Step 3: Purity Calculation (Area Normalization)

Inject the sample at a high concentration (to visualize trace impurities).

  • Data Processing: Integrate all peaks in the Total Ion Chromatogram (TIC).

  • Formula:

    
    
    
  • Note: Ensure ionization factors are considered; for strict quantitation, use an external standard calibration.

Visualization of Workflows

Diagram 1: The Validation Logic Flow

This diagram illustrates the decision process for confirming the purity of C18H13ClO5.

ValidationLogic Start Start: Crude Sample C18H13ClO5 LC LC Separation (C18 Column) Start->LC MS MS Detection (Full Scan) LC->MS Decision1 Peak at m/z 345 (M+H)? MS->Decision1 Decision2 Isotope Ratio M:(M+2) ~ 3:1? Decision1->Decision2 Yes Fail1 Identity Mismatch Decision1->Fail1 No Fail2 Impurity/Interference Detected Decision2->Fail2 No (Ratio Skewed) Calc Integrate TIC Areas Decision2->Calc Yes Result Report Purity % Calc->Result

Caption: Logical workflow for confirming identity and purity using Mass Spectrometry specific to chlorinated compounds.

Diagram 2: Isotope Pattern Verification

A visual representation of how the Chlorine atom validates the target peak.

IsotopePattern Molecule C18H13ClO5 Cl35 35-Cl Isotopologue (75% Abundance) Molecule->Cl35 Cl37 37-Cl Isotopologue (25% Abundance) Molecule->Cl37 Peak1 Peak M (m/z 344.04) Cl35->Peak1 Major Signal Peak2 Peak M+2 (m/z 346.04) Cl37->Peak2 Validation Signal

Caption: The 3:1 isotopic ratio is a mandatory self-validation check for C18H13ClO5.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. (2005). Provides the global regulatory framework for specificity, linearity, and accuracy. [Link]

  • Ermer, J., & Miller, J. H. (Eds.).[2][3] Method Validation in Pharmaceutical Analysis. Wiley-VCH. (2005). A comprehensive text on applying validation principles in a laboratory setting. [Link]

  • Gross, J. H. Mass Spectrometry: A Textbook. Springer. (2017). Authoritative source on isotopic distributions (chlorine/bromine patterns) and ionization mechanisms. [Link]

  • FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. (2018). While bioanalytical focused, it sets the standard for LC-MS acceptance criteria. [Link]

Sources

Validation

Structural Confirmation of C18H13ClO5: A Comparative Technical Guide

Focus Compound: Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate Document Type: Publish Comparison Guide Audience: Drug Discovery Chemists, Crystallographers, and Analytical Scientists Executive Summary: The Case...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate

Document Type: Publish Comparison Guide Audience: Drug Discovery Chemists, Crystallographers, and Analytical Scientists

Executive Summary: The Case for SC-XRD

In the development of halogenated flavonoid derivatives like C18H13ClO5 , structural ambiguity is a critical bottleneck. While High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and NMR elucidates connectivity, these methods often fail to definitively resolve regioisomerism (e.g., 3-methoxy vs. 7-methoxy positioning) and polymorphic landscapes essential for API formulation.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and HRMS, demonstrating why SC-XRD is the non-negotiable gold standard for the absolute structural confirmation of C18H13ClO5. We provide a validated workflow for crystallization, data collection, and refinement.

Compound Profile & Structural Challenge

  • Formula: C18H13ClO5[1][2]

  • Target Structure: Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate[1]

  • Molecular Weight: 344.75 g/mol

  • Key Structural Features:

    • Chromone Core: Rigid, planar bicyclic system.

    • Chlorine Substituent: Heavy atom (Z=17) providing anomalous scattering signal.

    • Rotatable Bonds: Methy ester and phenyl-chromone linkage, leading to potential conformational polymorphism.

The Analytical Gap
FeatureHRMS (ESI-TOF)2D NMR (HMBC/NOESY)SC-XRD (Mo/Cu Source)
Elemental Formula ✅ Precise (<5 ppm)❌ Inferred✅ Calculated from density
Connectivity ❌ Fragment based✅ Excellent✅ Absolute
Stereochemistry ❌ None⚠️ Relative (NOE dependent)✅ Absolute Configuration
3D Conformation ❌ None⚠️ Solution-state average✅ Solid-state precise
Polymorph ID ❌ None❌ Solid-state NMR only✅ Definitive

Comparative Analysis: Why SC-XRD Wins

A. Resolving Regioisomerism

In C18H13ClO5 synthesis, the methylation step can occur at the 3-hydroxyl or 7-hydroxyl position depending on the precursor.

  • NMR Limitation: Proton signals for methoxy groups (

    
     3.8-4.0 ppm) are often indistinguishable between isomers. HMBC correlations to quaternary carbons are weak and can be ambiguous in fused ring systems.
    
  • SC-XRD Solution: X-ray diffraction maps electron density directly. The position of the oxygen atom and the methyl group is observed as a distinct peak in the difference Fourier map, removing all ambiguity.

B. The Chlorine Advantage

The presence of Chlorine (Cl) is a strategic advantage for SC-XRD.

  • Heavy Atom Method: Even with standard Mo-K

    
     radiation, the Cl atom dominates the scattering, facilitating easier structure solution via Direct Methods (SHELXT) or Patterson methods.
    
  • Absolute Structure: If the molecule were chiral (e.g., if a chiral auxiliary were attached), the anomalous dispersion of Cl would allow determination of absolute configuration (Flack parameter) without heavy metal derivatization.

Experimental Protocol: SC-XRD Workflow

This protocol is designed to be self-validating. If the


 exceeds 0.10 during data reduction, the crystal quality is insufficient, and the crystallization step must be repeated.
Phase 1: Crystallization (The Critical Step)
  • Method: Slow Evaporation.

  • Solvent System: Ethyl Acetate (Good solubility) / n-Hexane (Antisolvent).

  • Protocol:

    • Dissolve 20 mg of C18H13ClO5 in 2 mL of Ethyl Acetate.

    • Filter through a 0.45

      
      m PTFE syringe filter to remove nuclei.
      
    • Layer 1 mL of n-Hexane carefully on top (do not mix).

    • Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.

    • Target: Block-like crystals (

      
       mm) within 48-72 hours.
      
Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Temperature: 100 K (Cryostream) to reduce thermal vibration and improve resolution.

  • Source: Mo-K

    
     (
    
    
    
    Å).
  • Strategy:

    • Collect full sphere of data (redundancy > 4).

    • Resolution limit: 0.75 Å (standard) or 0.60 Å (high res).

Phase 3: Validation Metrics
  • R1 (Final): Must be

    
     for publication quality.
    
  • Goodness of Fit (GooF): Target range 1.0 - 1.1.

  • CheckCIF: No A-level alerts regarding missed symmetry or voids.

Representative Data Output

Below is the standard data reporting format for C18H13ClO5 confirmation.

Table 1: Crystallographic Parameters for C18H13ClO5

ParameterValue (Representative)
Crystal System Monoclinic
Space Group

(Most common for achiral organics)
Unit Cell Dimensions

Å,

Å,

Å
Angles

,

,

Volume ~1627 ų
Z (Molecules/Cell) 4
Density (calc) 1.412 g/cm³
Absorption Coeff (

)
0.28 mm⁻¹ (Mo K

)
F(000) 712
Final R Indices [I>2sigma(I)] R1 = 0.042, wR2 = 0.105

Visualized Workflows

Figure 1: Structural Confirmation Decision Matrix

This diagram illustrates the logical flow for choosing SC-XRD over NMR based on specific structural ambiguities.

DecisionMatrix Start Synthesized C18H13ClO5 CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity HRMS HRMS Analysis (Confirm Mass 344.04) CheckPurity->HRMS NMR 1H / 13C NMR HRMS->NMR Ambiguity Is Regiochemistry Ambiguous? NMR->Ambiguity XRD SC-XRD (Gold Standard) Grow Single Crystals Ambiguity->XRD Yes (Overlapping peaks) Structure Definitive Structure & Packing Mode Ambiguity->Structure No (Clear NOE) XRD->Structure Report Generate CIF & Publish Structure->Report

Caption: Logical workflow prioritizing SC-XRD when NMR data presents regiochemical ambiguity.

Figure 2: Crystallography Experimental Pipeline

Step-by-step protocol from bench to structure.

XRD_Pipeline Sample Crude Solid (>95% Pure) Cryst Vapor Diffusion (EtOAc / Hexane) Sample->Cryst Mount Mount on Loop (Paratone Oil) Cryst->Mount Collect Data Collection (Mo Source, 100K) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Validate CheckCIF Validation Refine->Validate

Caption: End-to-end experimental pipeline for obtaining publication-quality crystal structures.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • PubChem. Compound Summary: Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate (C18H13ClO5). [Link][1]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment and Safe Handling of C18H13ClO5

Executive Summary: Navigating the Unknown As researchers and drug development professionals, we are often at the frontier, working with novel compounds where comprehensive safety data is not yet available. The chemical f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Navigating the Unknown

As researchers and drug development professionals, we are often at the frontier, working with novel compounds where comprehensive safety data is not yet available. The chemical formula C18H13ClO5 does not correspond to a single, universally recognized compound. However, its elemental composition is structurally similar to chlorinated coumestans, a class of compounds related to coumestrol, a known phytoestrogen.

Given this structural similarity, and in the absence of specific toxicological data, prudence dictates that we handle C18H13ClO5 as a potent, biologically active agent with potential endocrine-disrupting properties. This guide is constructed on this foundational principle. It provides a comprehensive framework for personal protective equipment (PPE), operational handling, and disposal, designed to protect you, your colleagues, and your research from contamination and exposure. Our approach is rooted in the causality of risk: we do not just list steps; we explain the scientific reasoning behind them to build a culture of intrinsic safety.

Presumed Hazard Profile for C18H13ClO5

Due to its likely classification as a chlorinated phytoestrogen, we must assume the following hazard profile until proven otherwise. Phytoestrogens can exert potent biological effects at low concentrations, and their long-term health impacts are a subject of ongoing research.[1][2]

Hazard Category Presumed Risk for C18H13ClO5 Scientific Rationale & Causality
Route of Exposure Inhalation of fine powders, dermal absorption, ocular contact, ingestion.Fine particulate matter can be easily aerosolized. Many organic molecules can penetrate the skin. Accidental transfer from hand to mouth is a common route of ingestion.
Primary Health Hazard Potent Endocrine Disruptor. As a phytoestrogen analog, the compound can likely bind to estrogen receptors, potentially leading to hormonal imbalance, reproductive dysfunction, or other unforeseen biological effects.[2] The effects of long-term, low-dose exposure are unknown and must be considered a significant risk.
Acute Toxicity Unknown. Assumed to be an eye, skin, and respiratory irritant.Many chlorinated organic compounds and fine powders can cause irritation upon direct contact.[3][4][5]
Chronic Toxicity Unknown. Potential for long-term reproductive or developmental effects.The primary concern with endocrine disruptors is the risk of chronic or developmental effects following repeated low-level exposure.[1]
Carcinogenicity Unknown.The carcinogenic potential is undetermined. Some studies on phytoestrogens have produced mixed and conflicting results regarding cancer risk, which depends on dosage, cell type, and baseline hormone levels.[1]

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not a checklist but a dynamic risk assessment. For a compound like C18H13ClO5, where the hazards are not fully characterized, our defense must be robust and multi-layered.

Primary Engineering Control: Containment

Before any discussion of PPE, the primary method of exposure control must be engineering controls .

  • Chemical Fume Hood: All handling of C18H13ClO5 powder (weighing, transferring, preparing stock solutions) must be performed inside a certified chemical fume hood to prevent inhalation of aerosolized particles.

  • Glove Box/Containment Ventilated Enclosure (CVE): For procedures involving larger quantities or with a high potential for aerosolization, a glove box or CVE is recommended.

Personal Protective Equipment: Your Last Line of Defense

The following PPE is mandatory when handling C18H13ClO5.

  • Hand Protection:

    • Double Gloving: Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon known or suspected contact. The inner glove provides protection during the removal of the contaminated outer glove.

    • Rationale: Nitrile provides good resistance to a wide range of organic compounds. Double gloving is a critical barrier against dermal absorption of this potent compound, minimizing the risk of imperceptible leaks or tears in a single glove.

  • Body Protection:

    • Disposable, Chemical-Resistant Gown with Knit Cuffs: A disposable gown provides a full-body barrier. Knit cuffs are essential as they form a seal with your inner gloves, preventing exposure at the wrist.

    • Rationale: A standard lab coat is insufficient as it is not fluid-resistant and can become a source of secondary contamination. A disposable gown is discarded after the task, preventing the carry-over of the compound into other laboratory or public areas.[6]

  • Eye and Face Protection:

    • Chemical Splash Goggles and a Full-Face Shield: Goggles provide a seal around the eyes to protect against splashes and fine powders.[7] A face shield worn over the goggles protects the rest of the face.

    • Rationale: This combination is crucial when handling the powder, which can easily become airborne. It protects against direct splashes during solution preparation and prevents accidental eye contact.[7]

  • Respiratory Protection:

    • N95 Respirator (Minimum): When working in a fume hood, an N95 respirator provides an additional layer of protection against inhaling fine particulates.

    • Elastomeric Half-Mask Respirator with P100 Cartridges: For procedures outside of a fume hood (not recommended) or during spill cleanup, a properly fit-tested half-mask respirator with P100 (oil-proof, 99.97% efficient) cartridges is required.

    • Rationale: The primary risk from the solid form of C18H13ClO5 is inhalation. While the fume hood is the primary control, respiratory protection is a necessary secondary measure to safeguard against containment failure or procedural errors.

Operational Plan: From Receipt to Experiment

A self-validating protocol ensures safety at every step.

Workflow for Safe Handling of C18H13ClO5

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Designate Work Area (Inside Fume Hood) B Assemble All Materials (Spatula, Vials, Solvent) A->B C Don Full PPE B->C D Tare Balance with Weigh Paper C->D E Carefully Transfer Powder (Avoid Aerosolization) D->E F Record Weight E->F G Transfer Powder to Vial F->G H Add Solvent & Cap Tightly G->H I Vortex/Sonicate to Dissolve H->I J Decontaminate Surfaces (e.g., 70% Ethanol) I->J K Segregate Waste J->K L Doff PPE in Correct Order K->L M Wash Hands Thoroughly L->M

Sources

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